(3'-Hydroxy-5'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with hydroxy and trifluoromethoxy groups, and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the pyrrolidinyl methanone moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
(3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The biphenyl core provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3-Bromophenol
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
What sets (3’-Hydroxy-5’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone apart from similar compounds is its combination of functional groups and the biphenyl core. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C18H16F3NO3 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
[2-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C18H16F3NO3/c19-18(20,21)25-14-8-12(7-13(23)9-14)15-3-1-2-4-16(15)17(24)11-5-6-22-10-11/h1-4,7-9,11,22-23H,5-6,10H2 |
InChI Key |
FLDNTHYEGZZDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O |
Origin of Product |
United States |
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